Tert-butyl octahydroquinoxaline-1(2H)-carboxylate
Overview
Description
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound’s structure features a quinoxaline ring system with a tert-butyl ester group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate typically involves the condensation of appropriate amines with diketones or aldehydes, followed by cyclization and esterification reactions. One common method involves the reaction of 1,2-diamines with diketones under acidic or basic conditions to form the quinoxaline ring. The resulting intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, reduced quinoxalines, and quinoxaline derivatives with different functional groups .
Scientific Research Applications
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism by which tert-butyl octahydroquinoxaline-1(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The quinoxaline ring system can interact with enzymes, receptors, and other biomolecules, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the tert-butyl ester group.
Pyrroloquinoxaline: Contains an additional pyrrole ring fused to the quinoxaline system.
Triazoloquinoxaline: Features a triazole ring fused to the quinoxaline system.
Uniqueness
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate (CAS No. 134003-84-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- InChI Key : UXAWXZDXVOYLII-HTQZYQBOSA-N
The compound features a bicyclic structure that contributes to its biological activity. Its unique configuration allows for interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Some studies suggest it has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
- Neuroprotective Effects : The compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary data indicate that it could modulate inflammatory pathways, which is crucial in various chronic diseases.
Antimicrobial Studies
In a study published in the European Journal of Medicinal Chemistry, compounds related to tert-butyl octahydroquinoxaline were evaluated for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting a potential therapeutic application in treating infections caused by resistant strains .
Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of quinoxaline derivatives revealed that this compound could inhibit neuronal apoptosis induced by oxidative stress. This was assessed using cell viability assays and flow cytometry, showing promising results in enhancing cell survival rates under stress conditions .
Anti-inflammatory Activity
Research focusing on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS) to simulate an inflammatory response. Results indicated a significant decrease in cytokine levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .
Case Studies and Experimental Data
Study | Focus | Findings |
---|---|---|
European Journal of Medicinal Chemistry | Antimicrobial activity | Inhibitory effects on E. coli and S. aureus |
Neuroprotection Study | Neuroprotective effects | Enhanced cell survival under oxidative stress |
Inflammation Research | Anti-inflammatory activity | Reduced cytokine production in macrophages |
Properties
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXTVALAEXFDQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886780-73-0 | |
Record name | tert-butyl decahydroquinoxaline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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